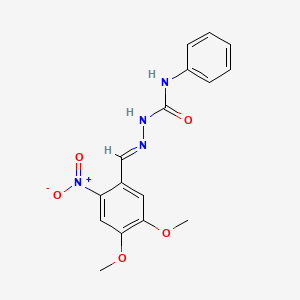

4,5-dimethoxy-2-nitrobenzaldehyde N-phenylsemicarbazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4,5-dimethoxy-2-nitrobenzaldehyde N-phenylsemicarbazone derivatives has been explored through various methods. A notable synthesis approach involves a multi-component reaction using 4,5-dimethoxy-2-nitrobenzaldehyde, ethyl 3-oxobutanoate, and ammonium carbonate under microwave irradiation, showcasing the efficiency of Hantzsch synthesis in generating such compounds (Maru & Shah, 2015). This method emphasizes the practicality of microwave-assisted synthesis for complex organic molecules.

Molecular Structure Analysis

The molecular structure of 4,5-dimethoxy-2-nitrobenzaldehyde derivatives has been characterized by X-ray crystallography, revealing intricate details about their geometry and bonding. For instance, studies on related compounds have demonstrated the influence of substituent groups on the molecular geometry, highlighting the role of dimethoxy groups in altering ring geometry and bond alternation (Krygowski et al., 1998). These findings provide insight into the structural dynamics of similar compounds.

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can lead to the formation of complex structures with significant biological activities. For example, the reaction of similar thiosemicarbazone derivatives with metal ions results in complexes with higher antibacterial activities than their parent ligands, indicating their potential in biomedical applications (Prathima et al., 2010). These reactions underscore the compound's chemical versatility and its relevance in creating pharmacologically active materials.

Aplicaciones Científicas De Investigación

Catalytic Activity and Redox States

- A study found that certain galactose oxidase models showed enhanced catalytic activity and stabilized redox states when based on transition metal S-methylisothiosemicarbazonates with -SR groups. These complexes demonstrated marked stabilization of phenoxyl radicals and showed high efficiency in selective oxidations of alcohols (Arion et al., 2013).

Optical Studies of Metal Complexes

- Research on 3,4-dimethoxy benzaldehyde hydrazone metal complexes focused on synthesizing and conducting optical studies. The study confirmed various geometric structures for these complexes and estimated properties like the energy gap, absorption coefficient, and optical conductivity (Mekkey et al., 2020).

Molecular Crystal Structure

- A novel method for synthesizing 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine was discovered, providing insights into its crystal structure and molecular characteristics (Maru & Shah, 2013).

Spectral, Magnetic, and Biocidal Studies

- Copper(II) and zinc(II) complexes with certain semicarbazones were synthesized and characterized, providing insights into their spectral, magnetic, biocidal screening, DNA binding, and photocleavage properties. These studies contribute to understanding the biopotential of such complexes (Raman et al., 2010).

Antibacterial Activities of Hydrazone Compounds

- A study on the synthesis, structure, and antibacterial activities of hydrazone compounds derived from 4-dimethylaminobenzohydrazide indicated their effectiveness against various bacterial strains (He & Xue, 2021).

Propiedades

IUPAC Name |

1-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5/c1-24-14-8-11(13(20(22)23)9-15(14)25-2)10-17-19-16(21)18-12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,18,19,21)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEXGWXACDDKOY-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=NNC(=O)NC2=CC=CC=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=N/NC(=O)NC2=CC=CC=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5,7-trimethyl-2-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5601659.png)

![2-cyano-3-{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}acrylamide](/img/structure/B5601670.png)

![3-(2-ethylbutyl)-8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5601673.png)

![2-ethoxy-4-{2-[(4-iodophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-chlorobenzoate](/img/structure/B5601679.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601692.png)

![benzyl [3-oxo-3-(2-oxo-1-imidazolidinyl)propyl]carbamate](/img/structure/B5601705.png)

![4-(1-azepanyl)-6-methoxy-N-[3-(4-morpholinyl)propyl]-1,3,5-triazin-2-amine](/img/structure/B5601709.png)

![4-[allyl(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5601713.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-furylmethylene)acetohydrazide](/img/structure/B5601727.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5601739.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5601744.png)

![1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5601758.png)

![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5601765.png)